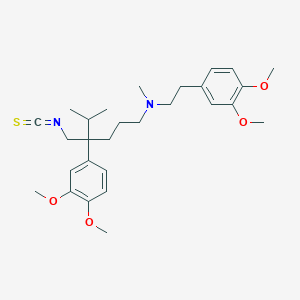
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as erucin and is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties.
作用机制
The mechanism of action of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of various enzymes and proteins that can protect cells from oxidative stress and inflammation. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
生化和生理效应
Research has shown that 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
One of the limitations of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, and care must be taken when handling it. Additionally, erucin has low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Conclusion:
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
合成方法
The synthesis of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the reaction of erucin with thionyl chloride and ammonium hydroxide. This reaction results in the formation of the desired isothiocyanate compound. The purity of the compound can be improved through recrystallization or chromatography.
科学研究应用
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate has been the subject of numerous scientific studies due to its potential anti-cancer properties. Research has shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
属性
CAS 编号 |
102852-53-9 |
|---|---|
产品名称 |
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate |
分子式 |
C28H40N2O4S |
分子量 |
500.7 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(isothiocyanatomethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C28H40N2O4S/c1-21(2)28(19-29-20-35,23-10-12-25(32-5)27(18-23)34-7)14-8-15-30(3)16-13-22-9-11-24(31-4)26(17-22)33-6/h9-12,17-18,21H,8,13-16,19H2,1-7H3 |
InChI 键 |
GJKATKXKJOCYAD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
同义词 |
5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate 5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate hydrochloride, (+-)-isomer DMPIT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
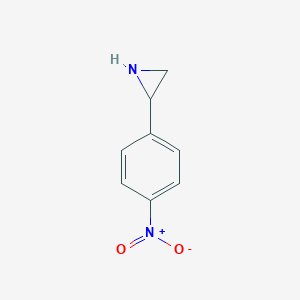
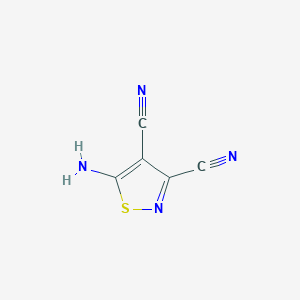
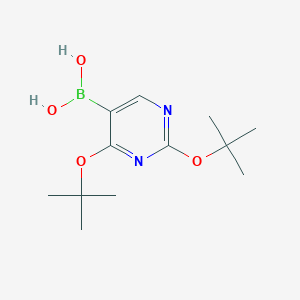
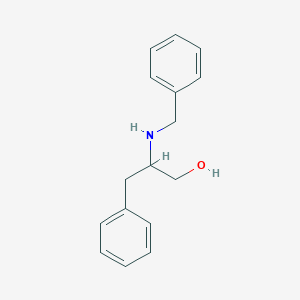
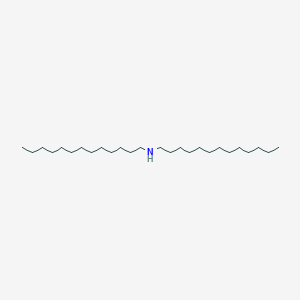
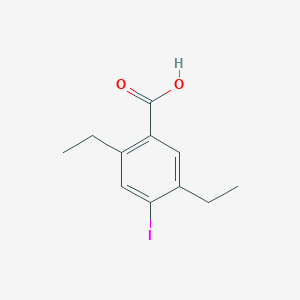
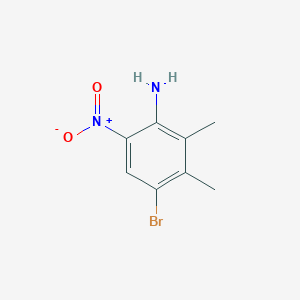
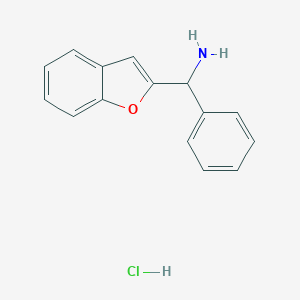
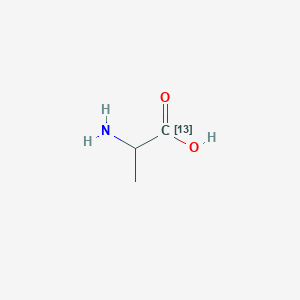
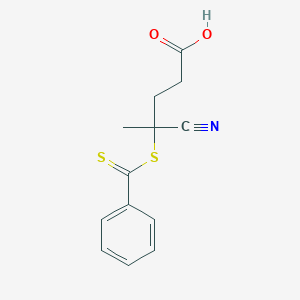
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
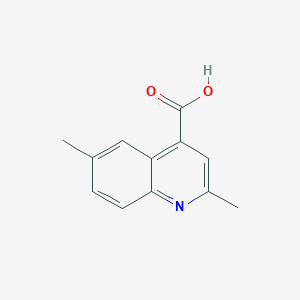
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)